Chlorisondamine

Ganglionic blockade Nicotinic antagonism Smooth muscle pharmacology

Chlorisondamine is a bis-quaternary ganglionic blocker offering uniquely long-lasting, nonequilibrium antagonism of nicotinic receptors (nAChRs). A single dose blocks central nicotine effects for weeks, outperforming short-acting hexamethonium. Ideal for chronic dependence studies and enteric/CV research where sustained, insurmountable blockade is required.

Molecular Formula C14H20Cl4N2+2
Molecular Weight 358.1 g/mol
CAS No. 7701-62-4
Cat. No. B1215871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorisondamine
CAS7701-62-4
SynonymsChloride, Chlorisondamine
Chlorisondamine
Chlorisondamine Chloride
Chlorisondamine Dichloride
Dichloride, Chlorisondamine
Ecolid
Molecular FormulaC14H20Cl4N2+2
Molecular Weight358.1 g/mol
Structural Identifiers
SMILESC[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C
InChIInChI=1S/C14H20Cl4N2/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15/h5-8H2,1-4H3/q+2
InChIKeyIXWDUZLHWJKVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorisondamine (CAS 7701-62-4): A Bis-Quaternary Ganglionic Blocker for Neuroscience Research Procurement


Chlorisondamine (4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-(2-(trimethylammonio)ethyl)-1H-isoindolium; CAS 7701-62-4) is a bis-quaternary ammonium compound that functions as a potent nicotinic acetylcholine receptor (nAChR) antagonist and ganglionic blocker [1]. As a bis-quaternary structure containing both an isoindolinium and a trimethylammonium moiety, this compound is permanently charged and exhibits limited blood-brain barrier penetration under normal conditions, yet demonstrates paradoxical central activity following systemic administration at high doses [2]. Chlorisondamine is characterized as a nonequilibrium competitive antagonist that produces exceptionally long-lasting blockade of nicotinic responses, with a single administration capable of antagonizing central nicotine effects for weeks [3]. It is supplied primarily as the dichloride (CAS 69-27-2) or diiodide (CAS 96750-66-2) salt for experimental use.

Why Chlorisondamine (CAS 7701-62-4) Cannot Be Substituted by Other Ganglionic Blockers: A Procurement-Risk Analysis


Ganglionic blockers are not functionally interchangeable. While compounds such as hexamethonium, mecamylamine, and pentolinium share the ability to antagonize nicotinic receptors, they differ markedly in their duration of action, mechanism of blockade (equilibrium vs. nonequilibrium competitive antagonism), and tissue selectivity profiles [1]. Chlorisondamine is uniquely characterized as a nonequilibrium competitive antagonist that produces an exceptionally long-lasting blockade following a single administration, with effects persisting for several weeks [2]. This stands in stark contrast to the short-acting, equilibrium competitive blockers like hexamethonium and tetraethylammonium, and even to other nonequilibrium blockers such as mecamylamine, which exhibits a shorter duration of action and a different central versus peripheral selectivity profile [3]. Substituting chlorisondamine with another ganglionic blocker without accounting for these fundamental differences would introduce confounding variables in experimental design, potentially invalidating long-term studies, altering the interpretation of mechanism-based results, and compromising the reproducibility of established protocols.

Chlorisondamine (CAS 7701-62-4) vs. Hexamethonium, Mecamylamine, and Pentolinium: A Quantitative Evidence Guide for Scientific Selection


Ganglionic Blocking Potency: Rank-Order Comparison of Chlorisondamine Against 11 Other Blockers in Bovine Retractor Penis Muscle

Chlorisondamine demonstrates superior potency compared to hexamethonium and several other ganglionic blockers in the bovine retractor penis muscle (BRP) assay, a validated model for quantitative assessment of ganglion-blocking activity. The rank order of potency was mecamylamine > chlorisondamine > pentolinium > propantheline > (+)-tubocurarine > hexamethonium > emepronium > tetraethylammonium > glycopyrrolate > decamethonium > butylscopolamine > scopolamine [1]. This places chlorisondamine as the second most potent among 12 tested compounds, significantly outperforming hexamethonium.

Ganglionic blockade Nicotinic antagonism Smooth muscle pharmacology

Duration of Nicotine Blockade: Chlorisondamine vs. Mecamylamine Cardiovascular Effects in Pigeon Model

Chlorisondamine produces a longer-lasting blockade of nicotine's cardiovascular effects compared to mecamylamine. When administered 24 hours prior to nicotine challenge, chlorisondamine at 10 mg/kg i.m. still produced significant blockade of the pressor effect, whereas mecamylamine at the same dose and pretreatment interval failed to antagonize nicotine's cardiovascular effects [1]. The blockade by chlorisondamine diminished within 3 days, while mecamylamine required much shorter pretreatment intervals to achieve any blockade.

Cardiovascular pharmacology Nicotinic antagonism Duration of action

Functional Efficacy in Secretion Inhibition: Chlorisondamine vs. Hexamethonium in Rat Intestinal Model

Chlorisondamine demonstrates markedly superior efficacy in blocking secretagogue-induced fluid secretion compared to hexamethonium in an in vivo rat intestinal model. Cholera toxin-induced secretion was reduced by approximately 80% by chlorisondamine but was unchanged by hexamethonium [1]. Additionally, chlorisondamine blocked secretion induced by prostaglandin E1 (PGE1) or okadaic acid by approximately 60%.

Enteric neuroscience Intestinal secretion Ganglionic blockade

Mechanistic Distinction: Chlorisondamine as a Nonequilibrium Competitive Blocker vs. Hexamethonium and TEA as Equilibrium Competitive Blockers

Chlorisondamine acts as a nonequilibrium competitive ganglion blocker, whereas hexamethonium and tetraethylammonium (TEA) act as equilibrium competitive blockers. This was demonstrated in isolated rabbit and guinea pig ileum preparations where hexamethonium and TEA produced parallel shifts of nicotine dose-response curves at all dose levels, while chlorisondamine produced nonparallel shifts at higher dose levels, indicative of nonequilibrium blockade [1]. This mechanistic difference explains chlorisondamine's prolonged duration of action and irreversible binding characteristics.

Receptor pharmacology Nicotinic antagonism Mechanism of action

Central Nicotine Antagonism Duration: Chlorisondamine vs. Pentolinium and Hexamethonium in Nicotine Discrimination Assay

A single intraventricular injection of chlorisondamine blocked the nicotine discriminative stimulus for four weeks, whereas pentolinium was only weakly active and hexamethonium was completely inactive as a nicotine antagonist under identical conditions [1]. This demonstrates chlorisondamine's uniquely persistent central nicotinic blocking action, which is not shared by other quaternary ganglionic blockers.

Behavioral pharmacology Nicotine discrimination Central nervous system

Nicotine Memory Enhancement Blockade: Chlorisondamine vs. Mecamylamine Differential Effects in Learning Tasks

Chlorisondamine and mecamylamine exhibit differential abilities to block nicotine's memory-enhancing effects. Mecamylamine completely blocked the memory-enhancing effects of nicotine in the inhibitory avoidance task, whereas chlorisondamine treatment did not affect this nicotine-induced memory enhancement [1]. However, both antagonists produced comparable blockade of nicotine's effects on open field behavior, indicating task-specific and compound-specific differences in their pharmacological profiles.

Cognitive neuroscience Learning and memory Nicotinic receptors

High-Value Research Applications for Chlorisondamine (CAS 7701-62-4): Where Superior Duration and Potency Justify Procurement


Long-Term Central Nicotinic Blockade Studies in Rodent Models

Investigators conducting behavioral or neurochemical studies requiring sustained, weeks-long central nicotinic receptor blockade without repeated dosing should prioritize chlorisondamine. As demonstrated, a single intraventricular injection blocks nicotine discriminative stimulus effects for 4 weeks, while hexamethonium is inactive and pentolinium is only weakly active under identical conditions [4]. This makes chlorisondamine uniquely suited for chronic studies of nicotine dependence, withdrawal, and central nAChR function.

Enteric Nervous System Secretion and Motility Assays

For studies of neurally mediated intestinal secretion, chlorisondamine provides superior efficacy compared to hexamethonium. Quantitative data show that chlorisondamine reduces cholera toxin-induced fluid secretion by approximately 80%, whereas hexamethonium produces no significant reduction [4]. This differential efficacy, likely related to the duration and nature of ganglionic blockade, makes chlorisondamine the preferred tool for investigating the role of enteric ganglia in secretory and inflammatory bowel disease models.

Sustained Cardiovascular Nicotinic Blockade Protocols

In cardiovascular pharmacology protocols requiring nicotinic receptor blockade over extended intervals (hours to days), chlorisondamine outperforms mecamylamine. Data from pigeon models demonstrate that chlorisondamine at 10 mg/kg i.m. maintains significant blockade of nicotine's pressor effects 24 hours post-administration, while mecamylamine at equivalent dose and interval provides no antagonism [4]. This extended duration eliminates the need for repeated dosing and minimizes handling stress in conscious animal preparations.

Mechanistic Studies Distinguishing Equilibrium vs. Nonequilibrium Antagonism

Chlorisondamine serves as a prototypical nonequilibrium competitive antagonist, in contrast to equilibrium competitive blockers like hexamethonium and tetraethylammonium [4]. Researchers investigating receptor theory, antagonist binding kinetics, or the functional consequences of irreversible receptor blockade should select chlorisondamine specifically for its nonequilibrium binding characteristics, which produce insurmountable antagonism and prolonged receptor occupancy.

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